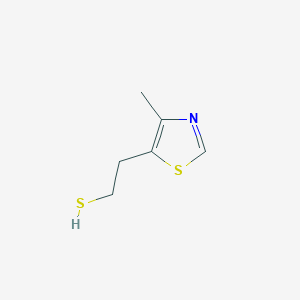

5-(2-Mercaptoethyl)-4-methylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Mercaptoethyl)-4-methylthiazole is a useful research compound. Its molecular formula is C6H9NS2 and its molecular weight is 159.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 5-(2-Mercaptoethyl)-4-methylthiazole, exhibit significant anticancer properties. For instance, studies have shown that thiazole compounds can induce apoptosis in cancer cells. A related compound demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, with an IC50 value indicating strong efficacy compared to standard treatments like cisplatin .

Diabetes Management

Thiazole derivatives are also being explored for their potential in managing diabetes. A study involving a related thiazole compound revealed its ability to ameliorate insulin sensitivity and hyperlipidemia in diabetic animal models. The compound effectively reduced serum glucose levels and improved lipid profiles, suggesting its therapeutic potential for Type 2 diabetes management .

Antimicrobial Properties

The antimicrobial activity of thiazole compounds has been well-documented. For example, derivatives of this compound showed promising results against multi-drug resistant bacteria, outperforming traditional antibiotics like ampicillin and streptomycin . This highlights the compound's potential as a new class of antibacterial agents.

Agricultural Applications

Pesticidal Activity

Thiazoles are recognized for their role in agrochemicals, particularly as fungicides and herbicides. Research has indicated that compounds similar to this compound can inhibit fungal growth and provide protection against plant pathogens. Their efficacy in agricultural settings can lead to improved crop yields and reduced reliance on synthetic pesticides.

Food Science Applications

Flavor Enhancement

In food science, thiazole compounds contribute to flavor profiles. For instance, 4-methyl-5-(2-hydroxyethyl)thiazole is noted for its role as a flavor enhancer in cooked foods like boiled beef. This compound is a product of the Maillard reaction, which is crucial for developing complex flavors in various culinary applications .

Data Table: Summary of Applications

Case Studies

- Anticancer Efficacy Study : A study conducted on thiazole derivatives demonstrated their ability to selectively target cancer cells while sparing normal cells, highlighting the importance of structural modifications in enhancing efficacy against specific cancer types .

- Diabetes Research : In a controlled study on diabetic rats treated with a thiazole derivative, significant improvements were observed in metabolic parameters post-treatment, supporting the compound's potential as a therapeutic agent for managing diabetes-related complications .

- Agricultural Trials : Field trials assessing the fungicidal properties of thiazole-based compounds showed marked reductions in fungal infections on crops, leading to higher yields and better quality produce compared to untreated controls.

Propriétés

Formule moléculaire |

C6H9NS2 |

|---|---|

Poids moléculaire |

159.3 g/mol |

Nom IUPAC |

2-(4-methyl-1,3-thiazol-5-yl)ethanethiol |

InChI |

InChI=1S/C6H9NS2/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3 |

Clé InChI |

DHLKFLAPAAAFJT-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC=N1)CCS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.